![molecular formula C17H17N3S B14297355 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile CAS No. 114606-10-9](/img/structure/B14297355.png)
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is an organic compound that features a diazenyl group (N=N) linked to a benzonitrile moiety, with a 4-tert-butylphenylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile typically involves the following steps:
Diazotization: The starting material, 4-tert-butylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzonitrile in the presence of a suitable base, such as sodium acetate, to form the desired diazenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated diazenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.
Aplicaciones Científicas De Investigación
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its binding to specific molecular targets, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.
Benzonitrile: A simpler aromatic nitrile compound.
Azobenzene: A compound with a similar diazenyl group but different substituents.
Uniqueness
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is unique due to the combination of its diazenyl group, benzonitrile moiety, and 4-tert-butylphenylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114606-10-9 |
|---|---|
Fórmula molecular |
C17H17N3S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-[(4-tert-butylphenyl)sulfanyldiazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3S/c1-17(2,3)14-7-9-16(10-8-14)21-20-19-15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 |
Clave InChI |
UVYLFEFCKFKZCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SN=NC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
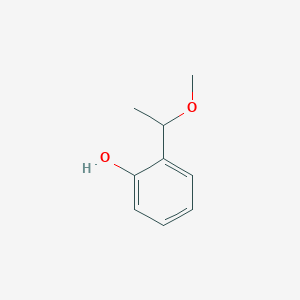
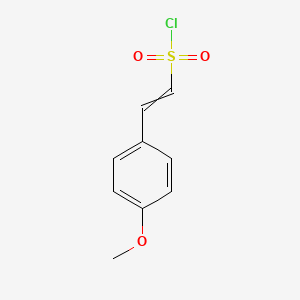


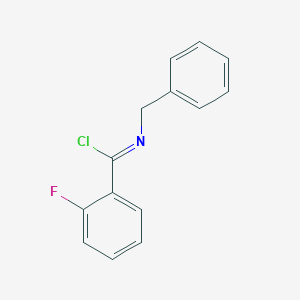
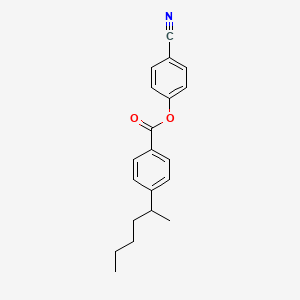
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
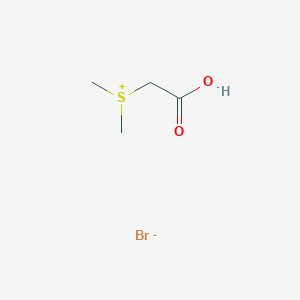
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
